molecular formula C14H10N2Na2O6S B13787877 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt

Cat. No.: B13787877
M. Wt: 380.29 g/mol
InChI Key: HSMKYUPVPFDCDV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and as a pH indicator. The compound is also known by its synonym, Mordant Yellow 7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-Hydroxy-3-methylbenzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological pathways. The sulfonic acid group enhances the compound’s solubility and stability, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt stands out due to its high stability, vibrant color, and versatility in various applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C14H10N2Na2O6S

Molecular Weight

380.29 g/mol

IUPAC Name

disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

HSMKYUPVPFDCDV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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